6-(benzo[d][1,3]dioxol-5-yl)-N-((2-methylthiazol-4-yl)methyl)quinazolin-4-amine
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Overview
Description
ML197 is a potent and selective small molecule inhibitor of Cdc2-like kinases and dual-specificity tyrosine-phosphorylation-regulated kinase. It has shown significant inhibitory activity against Cdc2-like kinase 1, Cdc2-like kinase 4, and dual-specificity tyrosine-phosphorylation-regulated kinase 1A, with half-maximal inhibitory concentration values of 96, 40, and 206 nanomolar, respectively . This compound is of great interest in the field of cancer research due to its ability to extend the intracellular half-life of NKX3.1 in prostate cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ML197 involves multiple steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of ML197 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving automated systems for precise control of reaction conditions. Purification steps such as crystallization and chromatography are employed to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
ML197 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, ML197 can form oxidized derivatives.
Reduction: Reducing agents can convert ML197 to its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on ML197.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinamine derivatives, while reduction can produce thiazolylmethyl-substituted compounds .
Scientific Research Applications
ML197 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase inhibition and signal transduction pathways.
Biology: Investigated for its role in cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in prostate cancer.
Industry: Utilized in the development of kinase inhibitors and other pharmaceutical compounds
Mechanism of Action
ML197 exerts its effects by inhibiting Cdc2-like kinases and dual-specificity tyrosine-phosphorylation-regulated kinase. These kinases play crucial roles in cell cycle regulation, and their inhibition leads to cell cycle arrest and apoptosis. The molecular targets include the active sites of these kinases, where ML197 binds and prevents their phosphorylation activity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
ML197 stands out due to its high selectivity and potency against Cdc2-like kinase 1, Cdc2-like kinase 4, and dual-specificity tyrosine-phosphorylation-regulated kinase 1A. Its ability to extend the intracellular half-life of NKX3.1 in prostate cancer cells further highlights its potential as a therapeutic agent .
Properties
Molecular Formula |
C20H16N4O2S |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
6-(1,3-benzodioxol-5-yl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]quinazolin-4-amine |
InChI |
InChI=1S/C20H16N4O2S/c1-12-24-15(9-27-12)8-21-20-16-6-13(2-4-17(16)22-10-23-20)14-3-5-18-19(7-14)26-11-25-18/h2-7,9-10H,8,11H2,1H3,(H,21,22,23) |
InChI Key |
LELRIWOVACJYND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CNC2=NC=NC3=C2C=C(C=C3)C4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
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